molecular formula C32H50O4 B14218385 11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) CAS No. 596814-87-8

11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)

Cat. No.: B14218385
CAS No.: 596814-87-8
M. Wt: 498.7 g/mol
InChI Key: BFFZKCHWVXBISM-UHFFFAOYSA-N
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Description

11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is a complex organic compound characterized by its unique structure, which includes a phenylene core with diethynyl and oxy linkages, and undecanol chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) typically involves multiple steps. One common method includes the use of microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the desired compound. This method ensures high efficiency and selectivity . The reaction conditions often involve the use of an excess of the electron bridge to prevent multi-functionalization of the bis-alkyne .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) involves its interaction with molecular targets through its functional groups. The phenylene core and diethynyl linkages allow for π-π interactions and conjugation, which can influence the compound’s reactivity and binding properties. The undecanol chains provide hydrophobic interactions, enhancing the compound’s solubility and stability in various environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is unique due to its combination of diethynyl and oxy linkages with long undecanol chains. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic synthesis.

Properties

CAS No.

596814-87-8

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

11-[2,5-diethynyl-4-(11-hydroxyundecoxy)phenoxy]undecan-1-ol

InChI

InChI=1S/C32H50O4/c1-3-29-27-32(36-26-22-18-14-10-6-8-12-16-20-24-34)30(4-2)28-31(29)35-25-21-17-13-9-5-7-11-15-19-23-33/h1-2,27-28,33-34H,5-26H2

InChI Key

BFFZKCHWVXBISM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1OCCCCCCCCCCCO)C#C)OCCCCCCCCCCCO

Origin of Product

United States

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